2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid

Description

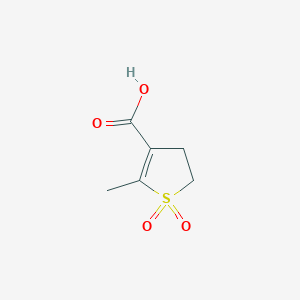

2-Methyl-1,1-dioxo-4,5-dihydro-1λ⁶-thiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound featuring a partially saturated thiophene core. Its structure includes:

- A dihydrothiophene ring (4,5-dihydro), reducing one double bond compared to aromatic thiophene.

- A sulfone group (1,1-dioxo) at the sulfur atom, enhancing polarity and stability.

- A methyl substituent at position 2 and a carboxylic acid group at position 3.

The molecular formula is C₆H₈O₄S, with a molecular weight of 176.07 g/mol. This compound is primarily utilized as a specialized building block in organic synthesis, particularly for pharmaceuticals or materials requiring sulfone or carboxylic acid functionalities.

Properties

IUPAC Name |

5-methyl-1,1-dioxo-2,3-dihydrothiophene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c1-4-5(6(7)8)2-3-11(4,9)10/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXGGGGBOQHBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCS1(=O)=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid typically involves the oxidation of 2-methylthiophene-3-carboxylic acid. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of the sulfur atom to form the sulfone group .

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

-

Key Insight : Esterification and amidation are pH- and temperature-sensitive, with yields optimized in aprotic solvents like THF or DMF .

Sulfone Group Reactivity

The sulfone group participates in electron-deficient aromatic substitutions and redox reactions:

-

Mechanistic Note : The sulfone group stabilizes negative charges, facilitating nucleophilic attack at the α-position .

Ring Functionalization

The dihydrothiophene ring undergoes hydrogenation and cycloaddition:

-

Structural Impact : Hydrogenation saturates the 4,5-dihydro ring, enhancing conformational rigidity .

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

Condensation Reactions

The carboxylic acid and ketone groups enable condensations:

Photochemical Reactions

UV irradiation induces sulfone-mediated rearrangements:

| Reaction Type | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Ring Expansion | UV (254 nm), benzene | 2-Methyl-1,1-dioxo-1λ⁶-thiepine-3-carboxylic acid | 30% |

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of thiophenes, specifically as a 2,3,5-trisubstituted thiophene. Its molecular formula is , with a molecular weight of approximately 176.19 g/mol. The structure features a dioxo group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of thiophene compounds. For instance, the synthesis of various thiophene derivatives demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for drug development.

Case Study:

A study investigated the anticancer activity of synthesized thiophene derivatives, including 2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective targeting of cancerous cells .

Antioxidant Properties

Thiophene derivatives have been shown to possess antioxidant activities. The ability to scavenge free radicals makes them valuable in preventing oxidative stress-related diseases. One study reported that certain thiophene compounds exhibited substantial inhibition rates against lipid peroxidation .

Conductivity and Sensor Technology

The unique electronic properties of thiophene compounds allow their use in organic electronics. They can serve as conductive materials in organic semiconductors and sensors. Research has indicated that functionalized thiophenes can enhance the performance of organic photovoltaic devices .

Data Table: Conductivity Properties of Thiophene Derivatives

| Compound Name | Conductivity (S/cm) | Application Area |

|---|---|---|

| Thiophene A | Organic Solar Cells | |

| Thiophene B | Sensors | |

| 2-Methyl... | Conductive Polymers |

Antibacterial Activity

Thiophene derivatives also exhibit antibacterial properties. Compounds derived from 2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid have been tested against various pathogenic bacteria, showing effectiveness in inhibiting growth .

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The thiophene ring can also interact with proteins and nucleic acids, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to two analogs from CymitQuimica’s catalog (), focusing on structural, physicochemical, and commercial properties.

Structural and Functional Differences

a. 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

- Structure : A bicyclic compound with an oxygen atom in the bridge (oxabicyclo) and a carboxylic acid group.

- Molecular Formula : C₆H₈O₃ (MW: 144.13 g/mol).

- Key Differences :

- Replaces sulfur with oxygen, eliminating sulfone-related reactivity.

- The rigid bicyclic framework may confer higher thermal stability and lower solubility compared to flexible thiophene derivatives.

b. 3,4-Dihydro-2H-thiopyran-5-carboxylic Acid 1,1-dioxide

- Structure : A six-membered thiopyran ring with sulfone and carboxylic acid groups.

- Molecular Formula : C₆H₈O₄S (MW: 176.07 g/mol).

- Key Differences: Larger ring size (six-membered vs. five-membered) increases conformational flexibility.

c. Target Compound :

- Combines a compact five-membered dihydrothiophene core with a sulfone and polar carboxylic acid. This structure balances rigidity (from sulfone) and solubility (from carboxylic acid), making it versatile for synthetic applications.

Commercial and Practical Considerations

A comparative price analysis (50mg scale, CymitQuimica 2025 catalog) highlights cost differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Price (50mg) |

|---|---|---|---|

| 2-Methyl-1,1-dioxo-4,5-dihydro-1λ⁶-thiophene-3-carboxylic acid | C₆H₈O₄S | 176.07 | €941.00 |

| 2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | C₆H₈O₃ | 144.13 | €667.00 |

| 3,4-Dihydro-2H-thiopyran-5-carboxylic acid 1,1-dioxide | C₆H₈O₄S | 176.07 | €717.00 |

- The target compound is the most expensive, likely due to synthetic complexity or niche demand.

- The thiopyran derivative offers a cost-effective alternative for applications tolerant to larger ring systems.

- The oxabicyclo analog is the cheapest but lacks sulfur-based functionality, limiting its use in sulfone-specific reactions .

Biological Activity

2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid is a compound belonging to the class of thiophenes, specifically characterized by its unique dioxo and dihydro functionalities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following structural characteristics:

- Chemical Formula : C₉H₁₄N₂O₄S₃

- IUPAC Name : (2S,4S)-2-methyl-4-(methylamino)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-6-sulfonamide

- Molecular Weight : Approximately 310.41 g/mol

Biological Activity Overview

The biological activity of 2-Methyl-1,1-dioxo-4,5-dihydro-1lambda6-thiophene-3-carboxylic acid has been primarily investigated for its analgesic properties and potential as an anti-inflammatory agent.

Analgesic Activity

Research indicates that derivatives of this compound exhibit significant analgesic effects. For instance, a study evaluated the analgesic activity using the "hot plate" method on outbred white mice. The findings demonstrated that these derivatives surpassed the analgesic efficacy of metamizole, a commonly used pain reliever. The results are summarized in Table 1.

| Compound | Dosage (mg/kg) | Latent Period (s) |

|---|---|---|

| 3a | 50 | 21.20 ± 1.24 |

| 3b | 50 | 22.40 ± 1.83 |

| 3c | 50 | 21.00 ± 1.46 |

| Metamizole | 93 (ED50) | 16.60 ± 1.00 |

| Control | - | 10.30 ± 0.60 |

This table illustrates that all tested compounds exhibited a pronounced analgesic effect compared to the control group.

The mechanism through which this compound exerts its analgesic effects may involve inhibition of specific pain pathways or modulation of neurotransmitter release. The presence of the dioxo group suggests potential interactions with various biological targets, possibly influencing inflammatory processes.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of thiophene derivatives:

- Synthesis and Evaluation : A study synthesized various thiophene derivatives and evaluated their analgesic properties using animal models. The compounds were characterized through NMR spectroscopy and elemental analysis to confirm their structures before testing their biological activities .

- Comparative Studies : In comparative studies against established analgesics like metamizole and others, these thiophene derivatives demonstrated superior efficacy in pain relief, indicating their potential for further development as therapeutic agents .

- Toxicological Assessments : Toxicological evaluations have also been conducted to determine the safety profile of these compounds. Early results suggest a favorable safety margin, although further studies are necessary to fully understand their long-term effects .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Cyclization | CH₂Cl₂, reflux, N₂ | 67% | HPLC, ¹H/¹³C NMR |

| Acylation | Succinic anhydride, 24h | 47% | IR (C=O, C=C), Melting Point |

Advanced: How can discrepancies in NMR spectral data for thiophene derivatives be resolved during structural elucidation?

Answer:

Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To identify tautomeric equilibria or conformational changes.

- 2D NMR (COSY, HSQC) : For unambiguous assignment of protons and carbons, as demonstrated for compound 2 (), where ¹H-¹³C correlations confirmed the acylated amine structure .

- Comparative analysis : Cross-referencing with crystallographic data (e.g., SHELX-refined structures) to validate NMR assignments .

Basic: What spectroscopic techniques are critical for characterizing 2-Methyl-1,1-dioxo-4,5-dihydro-1λ⁶-thiophene-3-carboxylic acid?

Answer:

Key methods include:

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups.

- ¹H/¹³C NMR : Assignment of aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (δ 160–180 ppm for carboxylic acid).

- Melting point analysis : Consistency checks (e.g., 213–216°C for compound 3 in ) to confirm purity .

Advanced: What strategies are effective in resolving crystal structure ambiguities for sulfone-containing heterocycles?

Answer:

SHELX software () is widely used for refining crystal structures. Key steps:

- High-resolution data : Collect diffraction data at <1.0 Å resolution to resolve sulfone group geometry.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling twinning in monoclinic systems.

- Validation tools : R-factor convergence (<5%) and PLATON checks for missed symmetry .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

demonstrates derivative synthesis via:

- Functional group diversification : Acylation of the carboxylic acid (e.g., pyrazole-carbonyl derivatives).

- SAR parameters : Vary substituents (e.g., methyl, tert-butyl) to assess steric/electronic effects.

- Biological assays : Pair synthetic derivatives with activity screens (e.g., antimicrobial in ) .

Basic: What purification techniques are optimal for isolating sulfone-containing heterocycles?

Answer:

- Reverse-phase HPLC : Methanol-water gradients (30–100%) for polar intermediates (e.g., 67% yield for compound 2 ) .

- Recrystallization : Use ethanol/water mixtures for high-purity solids (melting point consistency).

Advanced: How can reaction conditions be optimized to mitigate side reactions in thiophene acylation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.